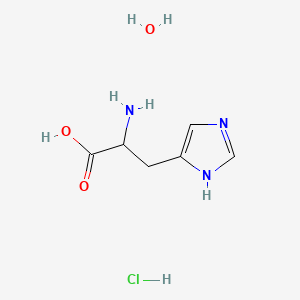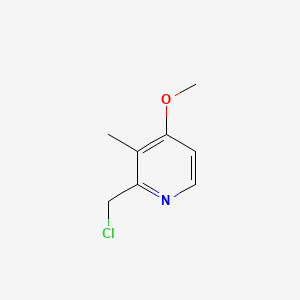
Magnesium trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium trifluoroacetate, also known as Magnesium bis(trifluoroacetate), is a compound with the molecular formula C4F6MgO4 . It is a salt of acetic acid where the acetyl group’s hydrogen atoms are replaced by fluorine atoms .
Synthesis Analysis
The synthesis of this compound involves the reaction of magnesium alkoxides with HF . The non-aqueous fluorolytic sol–gel synthesis method has been used to produce nanoscaled metal fluorides . This method involves a stepwise replacement of alkoxide by F-ions, resulting in the formation of a variety of metal alkoxide fluoride clusters .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C4F6MgO4 . Its average mass is 250.336 Da and its monoisotopic mass is 249.955124 Da .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it plays a role in the non-aqueous fluorolytic sol–gel synthesis of nanoscopic metal fluorides . During drying and initial heating, solvent and excess acetic and trifluoroacetic acid evaporate and exchange processes take place, yielding mixed magnesium hydroxo acetate trifluoroacetates .Physical and Chemical Properties Analysis
Trifluoroacetic acid, a component of this compound, is a strong acid with a dissociation constant, pKa, of 0.23 . It is the terminal residue formed from the degradation of a large number of commercially used chemicals .Aplicaciones Científicas De Investigación
Thin Film Preparation : Magnesium fluoride (MgF2) thin films can be created on silica glass substrates using a trifluoroacetic acid (TFA) method, with trifluoroacetic acid as a fluorine source. These films exhibit higher optical transmittance and a particle size of less than 50 nm (Fujihara, Tada, & Kimura, 1997).
Catalytic Applications : Magnesium 2,2,2-trifluoroacetate [Mg(OOCCF3)2] serves as an efficient catalyst in synthesizing 1-amidoalkyl-2-naphthol derivatives, with high yields and recyclable catalytic activity (Mohammad Shafiee, Moloudi, Teimouri Jervekani, & Ghashang, 2012).
Nanocomposite Development : Magnesium and aluminium fluoride nanoparticles, prepared using trifluoroacetic acid, are used in transparent composites. These materials show reduced refractive indices, indicating potential applications in optics (Noack et al., 2013).
Photoelectrochemical Water Splitting : Magnesium dititanate (MgTi2O5) thin films, grown using a heterobimetallic single molecular precursor involving trifluoroacetic acid, have been used in photoelectrochemical water splitting, showcasing enhanced photocurrent density and improved electron/hole transfer (Ehsan et al., 2017).
Synthesis of Benzofurofuranone Derivatives : Magnesium-promoted reductive introduction of trifluoroacetyl group to coumarin, followed by trifluoroacetic acid treatment, allows the synthesis of trifluoromethylated benzofurofuranone derivatives. This process indicates potential applications in medicinal chemistry (Zhang et al., 2019).
Endothelialization of Alloys : In cardiovascular stent research, magnesium-rare earth alloys treated with hydrofluoric acid and coated with collagen demonstrate improved endothelialization, which is crucial for biocompatibility and biodegradation (Zhao, Workman, & Zhu, 2014).
Orthopedic Implant Applications : Magnesium alloys have been explored for orthopedic implant applications, with strategies for improving mechanical and degradation performance through alloying and surface modification (Radha & Sreekanth, 2017).
Carboxylation Reactions : Magnesium powder in trifluoroacetic acid promotes the carboxylation reaction of saturated hydrocarbons with carbon monoxide, producing carboxylic acids and alkyl trifluoroacetates (Asadullah, Kitamura, & Fujiwara, 1999).
Oxophlorin Synthesis : Magnesium or zinc porphyrins treated with thallium(III) trifluoroacetate yield oxophlorins, indicating potential in porphyrin chemistry (Barnett, Hudson, McCombie, & Smith, 1973).
Safety and Hazards
Magnesium trifluoroacetate may pose certain safety risks and hazards. For instance, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It is also advised to wear protective gloves, clothing, and eye/face protection when handling this compound .
Direcciones Futuras
The future of Magnesium trifluoroacetate lies in its potential applications in various fields. For instance, the non-aqueous fluorolytic sol–gel synthesis method, which is used to produce this compound, can be used to manufacture antireflective coatings, corundum ceramics with drastically improved properties, and novel metal fluoride-based organic–inorganic composites . This opens up new possibilities for the use of this compound in various industrial applications .
Propiedades
Número CAS |
123333-72-2 |
|---|---|
Fórmula molecular |
C2F3MgO2+ |
Peso molecular |
137.32 g/mol |
Nombre IUPAC |
magnesium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C2HF3O2.Mg/c3-2(4,5)1(6)7;/h(H,6,7);/q;+2/p-1 |
Clave InChI |
PUEJVOZJSNGKAX-UHFFFAOYSA-M |
SMILES |
C(=O)(C(F)(F)F)O.[Mg] |
SMILES canónico |
C(=O)(C(F)(F)F)[O-].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(6,6,8,8-Tetramethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane-2,2,4,4-tetrayl)tetra(ethane-2,1-diyl)]tetrakis(diphenylphosphane)](/img/structure/B1142247.png)
![N-[(3S,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide;hydrochloride](/img/structure/B1142249.png)

![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B1142257.png)

![[[2-methylene-1-oxo-3-phenylpropyl]amino]acetic Acid Ethyl Ester](/img/structure/B1142260.png)
